methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate is a complex organic compound that belongs to the class of azirino-pyrrolopyridines. This compound is characterized by its unique bicyclic structure, which includes an aziridine ring fused to a pyrrolopyridine system. The presence of multiple chiral centers and a phenyl group adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For instance, starting from a pyrrole derivative, the synthesis may involve:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Cyclization to form the pyrrolopyridine system: This step often involves intramolecular cyclization reactions, which can be catalyzed by acids or bases, depending on the specific functional groups present in the precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the presence of suitable leaving groups and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This can lead to changes in biological pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar bicyclic structure and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent inhibitory activity against fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: These compounds have similar synthetic approaches and biological activities.
Uniqueness
Methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific combination of an aziridine ring and a pyrrolopyridine system, along with its multiple chiral centers. This structural uniqueness contributes to its diverse chemical reactivity and potential for various scientific applications.
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl (1R,4S,7R)-9-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-20-15(19)14-8-7-12-9-17(10-16(12)11-18(14)16)13-5-3-2-4-6-13/h2-8,12,14H,9-11H2,1H3/t12-,14+,16+,18?/m1/s1 |
InChI Key |
OYVQEVULDVAODT-OTBRUFHKSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C=C[C@@H]2CN(C[C@@]23N1C3)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1C=CC2CN(CC23N1C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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